molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1

Trimethoxy[2-(methylsulfanyl)ethyl]silane

Cat. No.: B14465129
CAS No.: 66785-19-1
M. Wt: 196.34 g/mol
InChI Key: XUJOXXQMSVCXGP-UHFFFAOYSA-N
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Description

Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:

2-(methylsulfanyl)ethanol+trimethoxysilaneThis compound+methanol\text{2-(methylsulfanyl)ethanol} + \text{trimethoxysilane} \rightarrow \text{this compound} + \text{methanol} 2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.

    Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.

    Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.

Uniqueness

Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.

Properties

CAS No.

66785-19-1

Molecular Formula

C6H16O3SSi

Molecular Weight

196.34 g/mol

IUPAC Name

trimethoxy(2-methylsulfanylethyl)silane

InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3

InChI Key

XUJOXXQMSVCXGP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCSC)(OC)OC

Origin of Product

United States

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